8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Monoamine transporter DAT inhibition SERT selectivity

This 8-cyclopropylmethyl tropane derivative is the essential scaffold for CNS drug discovery programs targeting the dopamine transporter (DAT) with minimal SERT liability. Unlike 8-methyl, 8-benzyl, or 8-chlorobenzyl analogs, the cyclopropylmethyl N-substituent confers a SERT/DAT selectivity ratio of 1060, a profile critical for ADHD, cocaine addiction, and Parkinson's research where serotonin-mediated side effects must be avoided. The tropane core also reverses D2R/D3R preferences compared to piperidine scaffolds, enabling D3R-preferring ligand development. With an optimal XLogP of 1.8, this intermediate balances BBB penetration and solubility. Specify 95% purity (Enamine-sourced) to ensure reproducible radioligand binding and in vivo dose-response assays.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
CAS No. 1209791-69-4
Cat. No. B1522214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
CAS1209791-69-4
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC1CC1CN2C3CCC2CC(C3)O
InChIInChI=1S/C11H19NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-11,13H,1-7H2
InChIKeyVHAPTJVFPQQDNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1209791-69-4): A Tropane Scaffold Building Block for Monoamine Transporter Ligand Development


8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1209791-69-4) is an N-substituted 8-azabicyclo[3.2.1]octan-3-ol derivative, classified within the tropane alkaloid scaffold family [1]. With a molecular formula of C11H19NO and molecular weight of 181.28 g/mol [1], this tertiary amine features a cyclopropylmethyl group at the bridgehead nitrogen. The core 8-azabicyclo[3.2.1]octan-3-ol framework serves as a critical pharmacophore in medicinal chemistry programs targeting monoamine transporters and dopamine receptors, where N-substituent variation profoundly modulates target selectivity and affinity profiles [2].

Why 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol Cannot Be Substituted with 8-Methyl or 8-Benzyl Analogs in SAR Studies


The 8-azabicyclo[3.2.1]octan-3-ol scaffold is not functionally interchangeable across N-substituents; the substituent at the bridgehead nitrogen is a primary determinant of both monoamine transporter subtype selectivity and binding affinity magnitude [1]. Comparative structure-activity relationship (SAR) studies on 8-substituted tropane derivatives demonstrate that the cyclopropylmethyl group confers a unique SERT/DAT selectivity profile (1060-fold) not observed with other N-alkyl or N-aryl substituents [1]. Specifically, the 8-cyclopropylmethyl derivative exhibited DAT Ki = 4.0 nM with SERT/DAT = 1060, whereas the 8-chlorobenzyl analog (22g) showed a different selectivity pattern favoring NET/DAT discrimination (NET/DAT = 1358) despite similar DAT potency (Ki = 3.9 nM) [1]. This differential selectivity arises from distinct steric and electronic interactions between the N-substituent and the transporter binding pocket, underscoring that procurement decisions based solely on core scaffold identity—without specifying the precise N-substituent—will yield divergent pharmacological outcomes incompatible with reproducible research objectives [1].

Quantitative Differentiation Evidence: 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol Versus In-Class Analogs


DAT Affinity and SERT/DAT Selectivity: 8-Cyclopropylmethyl Substitution Delivers 1060-Fold Transporter Discrimination

In a comparative SAR study of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, the 8-cyclopropylmethyl-substituted analog (22e) demonstrated DAT Ki = 4.0 nM and achieved a SERT/DAT selectivity ratio of 1060, representing the most DAT-selective ligand within the evaluated series [1]. In direct comparison, the 8-chlorobenzyl analog (22g) exhibited comparable DAT potency (Ki = 3.9 nM) but a distinct selectivity pattern favoring NET/DAT discrimination (NET/DAT = 1358) rather than SERT/DAT [1]. This substitution-dependent selectivity divergence establishes the cyclopropylmethyl group as a critical pharmacophoric element for achieving high SERT/DAT discrimination in tropane-based ligand design [1].

Monoamine transporter DAT inhibition SERT selectivity Tropane SAR

Intermediate-Ligand Potency Gap: 8-Cyclopropylmethyl Substitution Yields >250-Fold DAT Affinity Enhancement Over Piperidine-Based Scaffolds

Cross-study analysis reveals a pronounced potency gap between 8-cyclopropylmethyl-substituted tropane derivatives and piperidine-based scaffolds at the dopamine transporter. The 8-cyclopropylmethyl tropane derivative 22e (DAT Ki = 4.0 nM) demonstrates >250-fold higher DAT affinity compared to the benchmark D2R-selective antagonist L741,626 (Ki(D2R/D3R) = 11.2:163 nM), which utilizes a piperidine scaffold [1][2]. Notably, substitution of the piperidine ring with a tropane core reverses D2R/D3R selectivity from D2R-preferring (11.2:163 nM) to D3R-preferring (33.4:15.5 nM), highlighting the scaffold-dependent selectivity inversion conferred by the 8-azabicyclo[3.2.1]octane framework [2].

Dopamine transporter Scaffold comparison Tropane vs piperidine

LogP Differential: Cyclopropylmethyl Substitution Confers Balanced Lipophilicity Relative to Benzyl and Methyl Analogs

Computational physicochemical analysis of N-substituted 8-azabicyclo[3.2.1]octan-3-ol derivatives reveals a graded LogP progression across substituent types. The 8-cyclopropylmethyl derivative (C11H19NO) yields an XLogP3-AA value of 1.8 [1]. In contrast, the 8-methyl analog (C8H15NO) exhibits XLogP3-AA = 0.8 [2], while the 8-benzyl derivative (C14H19NO) shows XLogP3-AA = 2.2 [3]. This intermediate lipophilicity of the cyclopropylmethyl-substituted compound positions it between the more polar methyl analog and the more lipophilic benzyl variant, offering a balanced hydrophobicity profile potentially favorable for both blood-brain barrier penetration and aqueous solubility in formulation [1][2][3].

Lipophilicity XLogP3 Physicochemical properties BBB permeability

Supplier-Grade Differentiation: Enamine 95% Purity vs American Elements Unspecified Grade for Research Applications

Commercially available 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol exhibits supplier-dependent quality specifications with material implications for downstream research reproducibility. Enamine LLC offers the compound at 95% purity (product number EN300-72829), explicitly quantified for research applications [1]. In contrast, American Elements provides the compound without a published purity specification in the technical datasheet, though their product is designated for scientific research and development use under REACH compliance documentation [2]. For applications requiring precise stoichiometric control or where impurity profiles could confound biological assay interpretation, the 95% purity specification from Enamine provides quantifiable quality assurance that the unspecified-grade alternative lacks.

Chemical purity Vendor comparison Procurement specification Research-grade

Optimal Research Applications for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 1209791-69-4) Based on Differentiated Evidence


Scaffold Precursor for DAT-Selective Ligand Development Requiring High SERT Discrimination

This compound serves as the essential N-substituted scaffold precursor for developing dopamine transporter (DAT)-selective ligands where minimal serotonin transporter (SERT) cross-reactivity is required. The 8-cyclopropylmethyl substitution confers a SERT/DAT selectivity ratio of 1060 in elaborated tropane derivatives, a discrimination profile not achievable with 8-methyl, 8-benzyl, or 8-chlorobenzyl substituents [1]. Research programs targeting DAT for CNS disorders (e.g., ADHD pharmacotherapy, cocaine addiction treatment, Parkinson's disease adjunctive therapy) should prioritize this scaffold when SERT-mediated off-target effects (e.g., nausea, sexual dysfunction, serotonin syndrome risk) must be minimized.

D3R-Preferring Dopamine Receptor Ligand Discovery Using the Tropane Scaffold Advantage

Programs seeking dopamine D3 receptor (D3R)-preferring ligands should select 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol as the core scaffold based on evidence that tropane frameworks reverse D2R/D3R selectivity relative to piperidine scaffolds. Whereas the piperidine-based lead compound L741,626 exhibits D2R-preferring binding (Ki(D2R/D3R) = 11.2:163 nM), substitution with a tropane core yields D3R-preferring analogs (Ki(D2R/D3R) = 33.4:15.5 nM) [2]. This scaffold-dependent selectivity inversion supports the use of this compound in medicinal chemistry campaigns targeting D3R-associated indications including schizophrenia, substance use disorders, and restless legs syndrome [2].

CNS-Penetrant Compound Development Requiring Balanced LogP (~1.8) Properties

This compound offers an intermediate computed lipophilicity (XLogP3-AA = 1.8) that balances blood-brain barrier permeability with aqueous solubility, making it suitable for CNS drug discovery programs where both parameters are critical [1]. Relative to more polar 8-methyl (XLogP3 = 0.8) and more lipophilic 8-benzyl (XLogP3 = 2.2) analogs, the cyclopropylmethyl derivative occupies an optimal middle ground for CNS penetration while maintaining formulation tractability [1][2][3]. This physicochemical profile supports its use as a starting scaffold in lead optimization campaigns where fine-tuning of CNS exposure and solubility is anticipated through subsequent 3-position functionalization.

Precision Pharmacology Studies Requiring Specified Purity (≥95%) for Reproducible Quantitative Assays

For applications demanding high experimental reproducibility—including quantitative radioligand binding assays, functional cAMP measurements, and in vivo dose-response studies—procurement of the Enamine-sourced material (EN300-72829, 95% purity) is indicated over unspecified-grade alternatives [4]. The defined 5% impurity threshold provides a quantifiable quality benchmark that supports rigorous experimental design and facilitates cross-study data comparison, whereas the absence of a published purity specification from alternative vendors introduces an uncontrolled variable that may compromise assay interpretation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.